Spectroscopic Analysis of Cetirizine Impurity D: A Technical Guide
Spectroscopic Analysis of Cetirizine Impurity D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Cetirizine Impurity D, a known process-related impurity in the synthesis of the antihistamine, Cetirizine. The structural elucidation of such impurities is paramount for ensuring the safety, efficacy, and regulatory compliance of pharmaceutical products. This document outlines the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for Cetirizine Impurity D and provides detailed experimental protocols for these analytical techniques.
Chemical Structure:
Cetirizine Impurity D is chemically identified as 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine. Its structure consists of a central piperazine ring symmetrically substituted at the nitrogen atoms with two (4-chlorophenyl)phenylmethyl groups.
Data Presentation
While the raw spectroscopic data for Cetirizine Impurity D is typically provided with the purchase of a certified reference standard, this guide presents the expected quantitative data based on its chemical structure. These tables are designed for easy comparison and interpretation.
Table 1: Expected ¹H NMR Chemical Shifts for Cetirizine Impurity D
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Piperazine-H | 2.20 - 2.60 | m | 8H |
| Methine-H (CH) | 4.20 - 4.40 | s | 2H |
| Aromatic-H (phenyl) | 7.10 - 7.50 | m | 18H |
Note: The exact chemical shifts may vary depending on the solvent and instrument used.
Table 2: Expected ¹³C NMR Chemical Shifts for Cetirizine Impurity D
| Carbons | Expected Chemical Shift (δ, ppm) |
| Piperazine (C-N) | ~ 53 |
| Methine (CH) | ~ 75 |
| Aromatic (C) | 127 - 142 |
| Aromatic (C-Cl) | ~ 132 |
Note: The exact chemical shifts may vary depending on the solvent and instrument used.
Table 3: Mass Spectrometry Data for Cetirizine Impurity D
| Parameter | Value |
| Molecular Formula | C₃₀H₂₈Cl₂N₂ |
| Molecular Weight | 487.47 g/mol |
| Expected [M+H]⁺ | m/z 488.17 |
| Expected [M+Na]⁺ | m/z 510.15 |
Note: The observed m/z values may vary slightly based on the instrument's calibration.
Table 4: Expected Infrared (IR) Absorption Bands for Cetirizine Impurity D
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium |
| C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong |
| C-N stretch | 1250 - 1020 | Medium |
| C-Cl stretch | 850 - 550 | Strong |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of Cetirizine Impurity D. These protocols are based on established analytical practices for pharmaceutical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of Cetirizine Impurity D.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
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Accurately weigh 5-10 mg of the Cetirizine Impurity D reference standard.
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Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
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Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
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Pulse Program: Standard single-pulse experiment (zg30).
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Number of Scans: 16-64 (signal-to-noise dependent).
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Spectral Width: -2 to 12 ppm.
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Relaxation Delay: 1-2 seconds.
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Temperature: 298 K.
¹³C NMR Acquisition Parameters:
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Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).
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Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
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Spectral Width: 0 to 200 ppm.
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Relaxation Delay: 2-5 seconds.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of Cetirizine Impurity D.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).
LC Conditions:
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Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient: A suitable gradient to ensure separation from other impurities (e.g., 5% to 95% B over 10 minutes).
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Flow Rate: 0.3 mL/min.
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Injection Volume: 1-5 µL.
MS Conditions (Positive Ion Mode):
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Ion Source: Electrospray Ionization (ESI).
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Capillary Voltage: 3.5 kV.
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Cone Voltage: 30 V.
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Source Temperature: 120 °C.
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Desolvation Temperature: 350 °C.
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Mass Range: m/z 100-1000.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in Cetirizine Impurity D.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
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Place a small amount of the solid Cetirizine Impurity D reference standard directly onto the ATR crystal.
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Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
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Spectral Range: 4000-400 cm⁻¹.
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Number of Scans: 16-32.
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Resolution: 4 cm⁻¹.
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A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of Cetirizine Impurity D.
Caption: Workflow for the spectroscopic analysis of Cetirizine Impurity D.
Caption: Integration of spectroscopic data for structural confirmation.
